(S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid
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Overview
Description
(S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid is a chiral compound with significant applications in organic synthesis and pharmaceutical research. The compound features a tert-butoxy group, an isopropyl group, and a 4-oxobutanoic acid moiety, making it a versatile intermediate in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid typically involves the protection of amino acids using tert-butyloxycarbonyl (Boc) groups. One common method includes the reaction of di-tert-butyl dicarbonate with the amino acid precursor under basic conditions, followed by purification steps to isolate the desired product .
Industrial Production Methods
In industrial settings, the production of this compound often employs large-scale reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
(S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the oxo group to hydroxyl groups, forming alcohol derivatives.
Substitution: The tert-butoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Substitution reactions often involve nucleophiles like amines or alcohols in the presence of catalysts.
Major Products Formed
The major products formed from these reactions include various ketones, alcohols, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
(S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid has diverse applications in scientific research:
Chemistry: It serves as a key intermediate in the synthesis of complex organic molecules and chiral compounds.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Medicine: It is employed in the development of pharmaceuticals, particularly in the synthesis of active pharmaceutical ingredients (APIs).
Industry: The compound finds applications in the production of fine chemicals and specialty materials
Mechanism of Action
The mechanism of action of (S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid involves its interaction with specific molecular targets and pathways. The tert-butoxy group acts as a protecting group, allowing selective reactions at other functional sites. The compound’s chiral nature enables it to participate in stereoselective reactions, influencing the formation of enantiomerically pure products .
Comparison with Similar Compounds
Similar Compounds
tert-Butanesulfinamide: Used in the synthesis of N-heterocycles via sulfinimines.
tert-Butyloxycarbonyl-protected amino acids: Commonly used in peptide synthesis.
tert-Butyl carbamate: Utilized as a protecting group for amines.
Uniqueness
(S)-4-(Tert-butoxy)-2-isopropyl-4-oxobutanoic acid stands out due to its specific combination of functional groups and chiral center, making it a valuable intermediate in stereoselective synthesis and pharmaceutical research. Its unique reactivity and stability under various conditions enhance its utility in diverse applications .
Properties
IUPAC Name |
(2S)-4-[(2-methylpropan-2-yl)oxy]-4-oxo-2-propan-2-ylbutanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-7(2)8(10(13)14)6-9(12)15-11(3,4)5/h7-8H,6H2,1-5H3,(H,13,14)/t8-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QMCJVFYCDSYHGW-QMMMGPOBSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(CC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@H](CC(=O)OC(C)(C)C)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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